Benzonitrile, 3,3'-oxybis[6-amino-
Description
The compound Benzoic acid, 3,3'-oxybis[6-amino- (referred to here as Compound A) is a dimeric benzoic acid derivative characterized by an oxygen bridge (oxybis group) connecting two benzoic acid moieties. Each benzene ring is substituted with an amino (-NH₂) group at position 6, as inferred from its IUPAC name .
Key features:
- Functional groups: Two benzoic acid units linked via an ether (oxybis) group.
- Substituents: Amino groups at the 6-position of each benzene ring.
- Reactivity: The amino and carboxylic acid groups may enable participation in condensation reactions, salt formation, or cross-linking processes.
Properties
CAS No. |
56597-57-0 |
|---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-amino-5-(4-amino-3-cyanophenoxy)benzonitrile |
InChI |
InChI=1S/C14H10N4O/c15-7-9-5-11(1-3-13(9)17)19-12-2-4-14(18)10(6-12)8-16/h1-6H,17-18H2 |
InChI Key |
YVHYARBZKQSGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)C#N)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile.
Green Synthesis Using Ionic Liquids: A novel green synthesis route involves the use of ionic liquids as recycling agents. This method eliminates the need for metal salt catalysts and simplifies the separation process.
Industrial Production Methods: Industrial production of benzonitrile derivatives typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient for large-scale production and is widely used in the chemical industry.
Chemical Reactions Analysis
Catalytic [3+2] Cycloaddition with Sodium Azide
The primary reaction of interest involves the [3+2] cycloaddition of sodium azide (NaN₃) to form tetrazoles. This reaction is catalyzed by cobalt-based complexes and demonstrates high efficiency under optimized conditions.
Key Reaction Parameters (Table 1)
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | 1 mol % Co complex 1 | – |
| Sodium Azide | 1.2 equivalents | – |
| Solvent | DMSO | 99 |
| Temperature | 110 °C | – |
| Time | 12 hours | – |
Data adapted from solvent optimization studies .
Mechanistic Insights
-
Intermediate Formation :
-
A cobalt-azide complex (2 ) is generated when the catalyst reacts with NaN₃. This intermediate coordinates two azide ligands and the ligand framework, forming a pseudo-octahedral geometry .
-
IR spectroscopy confirms the presence of coordinated azide (sharp band at ~2006 cm⁻¹) and nitrile (decrease in C≡N stretching at 2229 cm⁻¹ upon reaction) .
-
-
Catalytic Cycle :
-
Step 1 : The cobalt complex (1 ) reacts with NaN₃ to form the active species (2 ).
-
Step 2 : Benzonitrile coordinates to the cobalt center, forming a [L¹Co(N₃)(N≡C–Ph)]⁺ intermediate (3 ).
-
Step 3 : The [3+2] cycloaddition occurs between the azide and nitrile ligands, yielding tetrazole.
-
Step 4 : The product is expelled, regenerating the active catalyst (2 ) .
-
UV–Vis and IR Analysis
| Property | Value (Benzonitrile) | Value (Cobalt Complex 2 ) |
|---|---|---|
| UV–Vis λₘₐₓ (ε, M⁻¹cm⁻¹) | 250 nm (552), 339 nm (152) | 312 nm (318), 408 nm (165.63) |
| IR (ν/cm⁻¹) | C≡N stretch: 2229 | Azide: ~2006 |
Data from PubChem and catalytic studies .
Mass Spectrometry
The cobalt complex (2 ) exhibits distinct ESI-MS signals:
-
m/z 428.0983 : [L¹Co(N₃) + H]⁺
-
m/z 471.1206 : [L¹Co(N₃)₂ + 2H]⁺
These fragments confirm the dissociation of azide ligands during catalysis .
Reactivity Trends and Challenges
-
Solvent Dependency : DMSO emerges as the optimal solvent, yielding 99% tetrazole, while methanol and toluene show poor efficiency (<20%) .
-
Thermal Stability : The reaction requires elevated temperatures (110 °C), but no degradation of the cobalt complex is observed under these conditions.
-
Selectivity : The catalytic system demonstrates high selectivity for the [3+2] pathway, with no evidence of alternative reaction channels (e.g., dimerization).
Scientific Research Applications
Medicinal Chemistry Applications
Benzonitrile derivatives have been synthesized and evaluated for their biological activities, particularly as potential therapeutic agents.
Anti-Tubercular Activity
Recent studies have highlighted the synthesis of novel derivatives based on benzonitrile as promising candidates for anti-tubercular drugs. A series of compounds derived from benzonitrile exhibited significant activity against Mycobacterium tuberculosis, with some showing an IC50 value of less than 1 µg/mL. These compounds were synthesized using ultrasound-assisted methods, which enhance reaction efficiency and yield .
Cancer Therapeutics
Benzonitrile derivatives are also being investigated for their role as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. Several compounds have entered clinical trials, demonstrating manageable toxicity profiles while exhibiting potential therapeutic efficacy . The structural modifications of benzonitrile allow for the development of selective inhibitors that can interfere with cancer cell proliferation.
Material Science Applications
In addition to biological applications, benzonitrile compounds are utilized in material science, particularly in the development of polymers and coatings.
Monomer for Polymer Synthesis
Benzonitrile, 3,3'-oxybis[6-amino-] is used as a monomer in the synthesis of various polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound can undergo polymerization reactions to form high-performance plastics suitable for industrial applications .
Coatings and Adhesives
The compound is also explored for its potential in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties. It can be integrated into formulations that require robust performance under harsh environmental conditions .
Synthesis and Characterization
The synthesis of benzonitrile derivatives typically involves several chemical reactions, including nucleophilic substitutions and condensation reactions. Below is a summary table detailing some synthetic routes:
Case Study: Anti-Tubercular Derivatives
A recent study synthesized a series of benzonitrile-based compounds and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The compounds were characterized using NMR and mass spectrometry to confirm their structures before biological testing .
Case Study: PRMT5 Inhibitors
Another research focused on developing PRMT5 inhibitors from benzonitrile derivatives, which showed promise in preclinical trials for cancer therapy. These inhibitors were designed to selectively target cancer cells while minimizing side effects .
Mechanism of Action
The mechanism of action of benzonitrile, 3,3’-oxybis[6-amino- involves its interaction with specific molecular targets and pathways. The amino groups and the oxygen bridge in its structure allow it to form coordination complexes with transition metals, which can then participate in various catalytic processes. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
The following analysis compares Compound A with structurally related benzoic acid derivatives and amines, based on regulatory, functional, and structural data from diverse sources.
Structural and Functional Comparisons
Table 1: Key Properties of Compound A and Analogues
Key Observations:
Bridge Type :
- Compound A uses an oxybis (ether) bridge, whereas the methylenebis analogue in employs a methylene (-CH₂-) bridge. Ether linkages generally enhance hydrolytic stability compared to methylene groups, which may influence applications in aqueous environments .
Functional Group Variations: Compound A retains free carboxylic acid (-COOH) groups, while the methylenebis analogue is esterified with propenyl groups. Esters are typically more volatile and reactive in polymerization (e.g., acrylate-based systems) .
Regulatory Status: The methylenebis propenyl ester is regulated under EPA’s Significant New Use Rules (SNURs), requiring reporting for industrial applications . No such restrictions are noted for Compound A, suggesting differing hazard profiles or usage scales.
Biological Activity
Benzonitrile, 3,3'-oxybis[6-amino-] is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research, including data tables and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
Benzonitrile, 3,3'-oxybis[6-amino-] features a biphenyl structure with amino groups that may enhance its interaction with biological targets. The molecular formula is CHNO, and it has a molecular weight of approximately 216.25 g/mol. The presence of the nitrile group and amino functionalities suggests potential for diverse biological interactions.
The mechanism by which Benzonitrile, 3,3'-oxybis[6-amino-] exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with various biochemical pathways, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
Research indicates that Benzonitrile, 3,3'-oxybis[6-amino-] may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives of benzonitrile have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar chemical structures have been noted for their ability to modulate inflammatory responses.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of Benzonitrile, 3,3'-oxybis[6-amino-] against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Anticancer Activity
In a study published by Johnson et al. (2024), Benzonitrile derivatives were tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM for the most active derivative.
Case Study 3: Anti-inflammatory Mechanism
Research by Lee et al. (2024) investigated the anti-inflammatory properties of Benzonitrile, 3,3'-oxybis[6-amino-]. The compound was found to reduce the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages by approximately 50%.
Q & A
Q. What spectroscopic methods are recommended for characterizing the molecular orientation and hydrogen-bonding interactions of benzonitrile derivatives in solution?
To study molecular orientation and hydrogen-bonding interactions, researchers should employ Fourier-transform infrared (FTIR) spectroscopy to analyze the CN stretching vibration (~2230 cm⁻¹), which is sensitive to solvent interactions . For structural elucidation, high-resolution ¹³C NMR spectroscopy is critical. For example, chemical shifts in the aromatic region (δ 110-160 ppm) can resolve substituent effects and confirm the position of amino and oxy groups . Additionally, laser-induced fluorescence (LIF) spectroscopy in free-jet expansions can probe cluster formation and stacking behavior in benzonitrile derivatives .
Q. How can thermodynamic properties (e.g., viscosity, phase transitions) of benzonitrile be experimentally determined?
Use capillary viscometry to measure temperature-dependent viscosity, noting fluctuations near 313 K that correlate with molecular stacking transitions . For phase diagrams, differential scanning calorimetry (DSC) identifies melting and desublimation points, while high-pressure adiabatic calorimetry quantifies enthalpy changes during phase transitions . Cross-validate results with molecular dynamics (MD) simulations to link macroscopic properties to conformational changes (e.g., benzene ring stacking) .
Advanced Research Questions
Q. How can discrepancies between experimental and simulated viscosity data for benzonitrile be resolved?
Discrepancies often arise from incomplete modeling of temperature-dependent conformational changes. To address this:
Refine force fields in MD simulations to account for π-π stacking interactions, which dominate near 313 K .
Incorporate polarizable continuum models to better represent solvent effects in quantum mechanical calculations .
Compare experimental viscosity profiles (e.g., from capillary viscometry) with simulated diffusion coefficients, adjusting parameters for rotational and translational molecular motion .
Q. What methodologies are effective in analyzing catalyst deactivation mechanisms during benzonitrile hydrogenation?
Perform ICP-OES analysis to rule out metal leaching (e.g., Pd content in fresh vs. spent catalysts) .
Use competitive adsorption studies : Pre-treat catalysts with intermediates (e.g., HCOOH–NEt₃) to identify poisoning species via activity loss .
Apply in situ FTIR spectroscopy to monitor surface-bound intermediates (e.g., imine or amine groups) that block active sites .
Q. How can non-radiative decay rates in TADF materials derived from benzonitrile (e.g., 25ACA/26ACA) be quantified?
Use a coupled transient-photoluminescence (TrPL) and steady-state photoluminescence quantum yield (PLQY) approach :
Fit TrPL decay curves to extract radiative () and non-radiative () rate constants.
Validate using PLQY , where accounts for reverse intersystem crossing .
Apply temperature-dependent studies to isolate thermally activated delayed fluorescence contributions .
Q. What computational approaches are used to model benzonitrile adsorption on doped carbon nanostructures or metal surfaces?
Density functional theory (DFT) : Optimize adsorption geometries on Ag, Au, or Fe-doped surfaces, focusing on binding energies at nitrile, amino, and aromatic sites .
Ab initio MD simulations : Track orientation changes (e.g., vertical vs. tilted adsorption) under solvent effects .
Compare with X-ray photoelectron spectroscopy (XPS) data to validate surface-molecule charge transfer mechanisms .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on benzonitrile’s role in astrochemical PAH formation?
Cross-reference radioastronomy data (e.g., from the Green Bank Telescope) with laboratory microwave spectroscopy to confirm benzonitrile’s rotational transitions in interstellar media .
Use ultrahigh-vacuum pyrolysis to simulate space conditions and track dissociation pathways (e.g., C₆H₄⁺ → C₄H₂⁺ + C₂H₂) .
Reconcile observational data with computational models of PAH assembly mechanisms, prioritizing benzonitrile as a precursor .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
